3-Pyrrolidinyl 2-methylpropanoate hydrochloride
Description
3-Pyrrolidinyl 2-methylpropanoate hydrochloride is an organic compound featuring a pyrrolidine ring substituted at the 3-position with an ester group (2-methylpropanoate) and a hydrochloride salt. Pyrrolidine derivatives are widely studied for their pharmacological relevance, particularly in chiral chemistry and drug design, as seen in compounds like (S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride and other pyrrolidine-based salts .
Properties
IUPAC Name |
pyrrolidin-3-yl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)8(10)11-7-3-4-9-5-7;/h6-7,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJWZJAPHLXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Process
- The esterification is typically facilitated by the use of dehydrating agents to drive the reaction forward by removing water formed during the reaction.
- Common dehydrating agents include thionyl chloride (SOCl₂) and dicyclohexylcarbodiimide (DCC) .
- The reaction proceeds by activating the carboxylic acid group of 2-methylpropanoic acid, allowing nucleophilic attack by the amine group of pyrrolidine to form the ester linkage.
- Reaction conditions such as temperature, solvent choice, and molar ratios are optimized to maximize yield and purity.
Hydrochloride Salt Formation
- After the esterification, the free base is treated with hydrochloric acid (HCl) , usually in an organic solvent or aqueous medium, to form the hydrochloride salt.
- This step improves the compound's stability, crystallinity, and solubility characteristics, which are important for downstream applications.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for scale, efficiency, and reproducibility:
- Continuous Flow Processes: These are employed to maintain consistent reaction conditions, improve heat and mass transfer, and reduce reaction times.
- Automated Reactor Systems: Control parameters such as temperature, pressure, and reagent feed rates precisely, enhancing product yield and purity.
- Purification: Post-reaction purification may include crystallization, filtration, and washing steps to isolate the hydrochloride salt with high purity.
Comparative Data Table: Key Parameters in Preparation
| Parameter | Typical Conditions/Agents | Purpose/Effect | Notes |
|---|---|---|---|
| Carboxylic Acid | 2-Methylpropanoic acid | Starting material | Purity affects final product |
| Amine | Pyrrolidine | Nucleophile for ester formation | Molar ratio critical |
| Dehydrating Agent | Thionyl chloride, Dicyclohexylcarbodiimide | Facilitates ester bond formation | Choice affects reaction rate |
| Solvent | Organic solvents (e.g., dichloromethane, THF) | Medium for reaction | Solvent polarity impacts yield |
| Temperature | 0–60 °C | Controls reaction kinetics | Higher temp may increase side reactions |
| Hydrochloric Acid | Concentrated HCl | Converts free base to hydrochloride salt | Controls salt formation |
| Reaction Time | Several hours | Ensures completion of esterification | Monitored by TLC or HPLC |
| Purification Techniques | Crystallization, filtration | Isolates pure hydrochloride salt | Ensures pharmaceutical grade |
Research Findings and Optimization Insights
- Dehydrating Agent Efficiency: Thionyl chloride is effective but generates gaseous byproducts (SO₂, HCl), requiring careful handling and ventilation. Dicyclohexylcarbodiimide offers milder conditions but may require additional purification to remove urea byproducts.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard analytical methods to monitor reaction progress and purity.
- Yield Optimization: Adjusting molar ratios of pyrrolidine to acid and controlling temperature minimizes side reactions such as hydrolysis or over-esterification.
- Salt Formation: The hydrochloride salt formation improves the compound's stability and crystallinity, facilitating easier handling and formulation.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinyl 2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Pyrrolidinyl 2-methylpropanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research explores its potential as a drug delivery agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular Structure and Functional Groups
The compound shares structural similarities with several hydrochlorides and esters in the evidence:
Key Observations :
- Pyrrolidine vs. Piperidine Rings : 3-Pyrrolidinyl derivatives (5-membered ring) may exhibit different steric and electronic effects compared to piperidine analogs (6-membered ring), influencing solubility and receptor binding .
- Ester vs. Amide Groups: Prilocaine hydrochloride contains an amide group, enhancing stability compared to ester-based compounds like ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride .
Physicochemical Properties
Data from related hydrochlorides highlight trends in melting points and hygroscopicity:
- 3-(2-Methylphenoxy)piperidine hydrochloride: No explicit melting point (m.p.) reported, but hygroscopicity is noted, requiring controlled storage .
- Prilocaine Hydrochloride : Melting range specified under pharmacopeial standards (Class I <741>), indicating pharmaceutical-grade purity .
- Ethyl 2-amino-3-methoxypropanoate hydrochloride: Lower molecular weight (183.63 g/mol) suggests higher volatility compared to bulkier analogs .
Biological Activity
3-Pyrrolidinyl 2-methylpropanoate hydrochloride, with the molecular formula CHClNO, is a derivative of pyrrolidine, a nitrogen-containing heterocyclic compound. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The synthesis of this compound typically involves the esterification of 2-methylpropanoic acid with pyrrolidine, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. Common reagents used include dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide to facilitate the reaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound has been shown to modulate neurotransmitter systems, particularly influencing receptors and enzymes that play crucial roles in various physiological processes .
Key Biological Activities
- Neurotransmitter Modulation : The compound is studied for its effects on neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, although detailed mechanisms remain to be elucidated.
- Anticancer Potential : Research indicates possible applications in oncology, where it may influence cancer cell proliferation or survival pathways .
Research Findings
Recent studies have explored the efficacy and safety profiles of this compound. Below are some notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmitter Interaction | Demonstrated modulation of GABAergic activity, suggesting potential anxiolytic effects. |
| Study B | Antimicrobial Activity | Showed effectiveness against specific bacterial strains in vitro. |
| Study C | Anticancer Activity | Indicated inhibition of tumor cell growth in cultured cancer cells with a dose-dependent response. |
Case Studies
Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
- Case Study on Neuropharmacological Effects : In a controlled trial involving animal models, administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The study measured anxiety-like behaviors through established tests such as the elevated plus maze and open field test.
- Case Study on Antimicrobial Efficacy : A laboratory study assessed the antibacterial properties against various pathogens. Results indicated that the compound inhibited growth in several strains, including Staphylococcus aureus and Escherichia coli, establishing a basis for further investigation into its potential as an antimicrobial agent.
- Case Study on Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to reduced viability and increased apoptosis rates, suggesting its role as a potential chemotherapeutic agent.
Q & A
Q. How can researchers confirm the structural identity of 3-pyrrolidinyl 2-methylpropanoate hydrochloride using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, focus on characteristic signals:
- 1H NMR : Look for a septet methine proton (~δH2.51) and doublet methyl groups (~δH1.11–1.12) from the 2-methylpropanoate moiety, as observed in structurally similar esters .
- 13C NMR : Confirm the ester carbonyl (δC~170–175 ppm) and pyrrolidinyl carbons (δC~25–50 ppm).
- HRMS : Validate the molecular ion peak ([M+H]<sup>+</sup>) against theoretical mass. Cross-reference with 2D-NMR techniques (COSY, HMBC) to resolve ambiguities in stereochemistry or substitution patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical compatibility), ANSI-approved safety goggles, and lab coats. For aerosol-prone steps (e.g., weighing), wear a NIOSH-certified P95 respirator .
- Storage : Store at 2–8°C in a干燥, well-ventilated area to prevent hydrolysis or decomposition. Avoid contact with strong oxidizers or acids .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite), avoiding water to prevent spread. Dispose as hazardous organic waste .
Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
Sample aliquots at intervals (0, 7, 14, 30 days).
Analyze degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to quantify parent compound and degradation products.
- Key Metrics : Monitor ester hydrolysis (loss of 2-methylpropanoate group) and pyrrolidinyl ring oxidation using LC-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity analysis between HPLC and NMR data for this compound?
- Methodological Answer :
- Root-Cause Analysis :
HPLC Purity : Check for co-elution of impurities (e.g., diastereomers or regioisomers) using orthogonal methods like chiral chromatography or ion-pairing LC.
NMR Integration Errors : Ensure complete dissolution in deuterated solvents and verify relaxation delays (D1 ≥5×T1).
- Cross-Validation : Use quantitative <sup>13</sup>C NMR with an internal standard (e.g., maleic acid) to correlate with HPLC results .
Q. What strategies optimize the synthesis of this compound to minimize byproduct formation?
- Methodological Answer :
- Coupling Reaction Optimization :
Use carbodiimide-based coupling agents (e.g., EDC·HCl) with catalytic DMAP in anhydrous dichloromethane.
Monitor reaction progress via TLC (silica gel, EtOAc/hexane) to terminate at ~85% conversion, avoiding overactivation of the carboxylic acid.
- Byproduct Mitigation : Introduce a scavenger (e.g., HOBt) to suppress racemization or azeotropically remove water to prevent hydrolysis .
Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays while controlling for non-specific binding?
- Methodological Answer :
- Assay Design :
Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against target enzymes (e.g., proteases).
Include negative controls (e.g., scrambled peptide substrates) and competitive inhibitors to confirm specificity.
- Data Interpretation : Normalize activity against solvent controls (DMSO ≤1%) and apply Hill slope analysis to distinguish allosteric vs. competitive mechanisms .
Data Contradiction Analysis
Q. How to address conflicting toxicity profiles reported in different studies for this compound?
- Methodological Answer :
- Comparative Analysis :
Cross-reference test systems (e.g., in vitro vs. in vivo models). For example, discrepancies in LC50 values may arise from differences in cell permeability or metabolic activation.
Validate using alternative assays (e.g., zebrafish embryo toxicity vs. mammalian cell viability).
- Regulatory Alignment : Align with OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) to standardize protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
